molecular formula C7H14O2 B2403801 (2R)-2-(Oxolan-3-yl)propan-1-ol CAS No. 2248216-11-5

(2R)-2-(Oxolan-3-yl)propan-1-ol

Cat. No.: B2403801
CAS No.: 2248216-11-5
M. Wt: 130.187
InChI Key: IECBVGXHZXOYQC-PKPIPKONSA-N
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Description

(2R)-2-(Oxolan-3-yl)propan-1-ol is a chiral organic compound that features a tetrahydrofuran ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Oxolan-3-yl)propan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts is also explored to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

(2R)-2-(Oxolan-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Oxolan-3-yl)propan-1-ol: The enantiomer of (2R)-2-(Oxolan-3-yl)propan-1-ol, with different stereochemistry.

    Tetrahydrofuran: A structurally related compound without the propanol moiety.

    Propan-1-ol: A simpler alcohol without the tetrahydrofuran ring.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a tetrahydrofuran ring and a propanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-2-(oxolan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBVGXHZXOYQC-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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